4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 87034-78-4 . It has a molecular weight of 167.6 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 .Chemical Reactions Analysis
Imidazopyridines, including 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a solid substance . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Central Nervous System (CNS) Modulation
This compound has been identified as a GABA A receptor positive allosteric modulator , which suggests its potential for treating CNS disorders . By influencing GABAergic neurotransmission, it could be pivotal in developing new therapies for conditions like anxiety, epilepsy, and sleep disorders.
Digestive System Aid
As part of the imidazopyridine class, derivatives including the 4-Chloro-3-methyl variant have been explored as proton pump inhibitors . These are crucial for managing gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production.
Cancer Therapeutics
The structural core of this compound is present in 3-deazaneplanocin A (DZNep) , which acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . This dual action provides a promising avenue for cancer treatment, including potential applications in various cancer types and even Ebola virus disease.
Anti-Inflammatory Applications
Imidazopyridines, by extension, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine could be modified to act on inflammatory pathways, offering a new class of anti-inflammatory agents.
Antimicrobial Activity
The imidazo[4,5-c]pyridine derivatives have shown promise in antimicrobial activity, which could lead to the development of new antibiotics or antiviral agents . This is particularly important in the era of increasing antibiotic resistance.
Enzyme Inhibition
This compound has been associated with the inhibition of enzymes involved in carbohydrate metabolism . Such inhibitors are valuable in the treatment of metabolic disorders like diabetes, as they can modulate glucose levels in the body.
Material Science
Due to their unique structural characteristics, imidazopyridines have potential applications in material science, particularly in proton- and charge-transfer processes . This could lead to advancements in the development of new materials with specific electronic properties.
Synthesis of Therapeutic Agents
The imidazo[4,5-c]pyridine framework serves as a precursor in synthesizing a variety of therapeutic agents . Its versatility in chemical reactions makes it a valuable synthon for medicinal chemistry, leading to the discovery of novel drugs with diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors play a crucial role in numerous disease conditions . The compound also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine acts as a positive allosteric modulator of GABA A receptors . This means it enhances the effect of GABA neurotransmitters, leading to increased inhibition of neuronal activity. It also has the ability to influence many cellular pathways necessary for the proper functioning of various cells .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it can activate IKK-ɛ and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.
Result of Action
The molecular and cellular effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine’s action are diverse due to its influence on various cellular pathways. It can potentially alter the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This can lead to therapeutic effects in the central nervous system, digestive system, cancer, inflammation, etc .
Safety and Hazards
Future Directions
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have potential therapeutic applications in the future .
properties
IUPAC Name |
4-chloro-3-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLMQGSRUSNLIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603619 | |
Record name | 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
CAS RN |
87034-78-4 | |
Record name | 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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